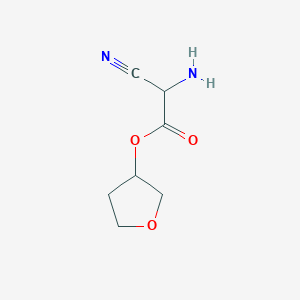
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- is a chemical compound that belongs to the class of organic compounds known as succinimides. These compounds are characterized by the presence of a succinimide group, which is a cyclic imide. Succinimides have a wide range of applications in organic synthesis, pharmaceuticals, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the imide ring .
Industrial Production Methods
Industrial production of succinimides often involves the thermal decomposition of ammonium succinate. This method is efficient and yields high-purity succinimide products. The process involves heating ammonium succinate to high temperatures, resulting in the formation of succinimide and the release of ammonia gas .
Analyse Chemischer Reaktionen
Types of Reactions
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinyl derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinolinyl derivatives and reduced forms of the original compound. These products have significant applications in pharmaceuticals and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO-1), which is involved in cancer immunotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethosuximide: Another succinimide used as an anticonvulsant.
Phensuximide: Similar in structure and used for similar therapeutic purposes.
Methsuximide: Also used as an anticonvulsant with a similar mechanism of action.
Uniqueness
What sets Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- apart from these similar compounds is its unique quinolinylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in organic synthesis .
Eigenschaften
CAS-Nummer |
105785-67-9 |
|---|---|
Molekularformel |
C20H16N2O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16N2O3/c23-19-10-11-20(24)22(19)16-5-3-6-17(12-16)25-13-15-9-8-14-4-1-2-7-18(14)21-15/h1-9,12H,10-11,13H2 |
InChI-Schlüssel |
SLNDCNUKPLAIJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


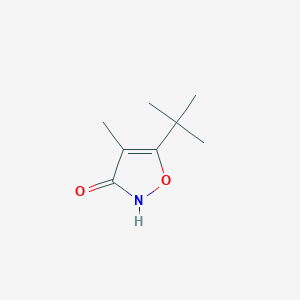
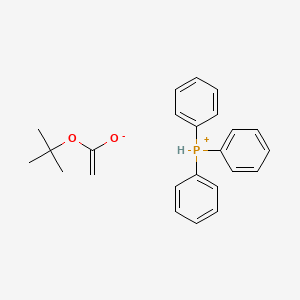
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12872114.png)
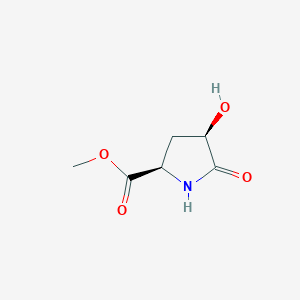
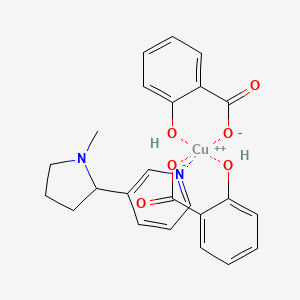
![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)

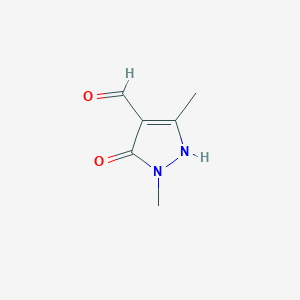
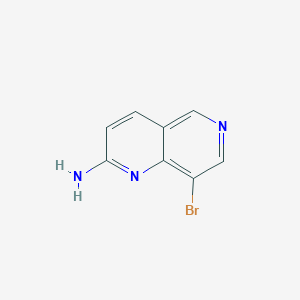
![4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)
![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)

![4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B12872173.png)
